(R)-羟氯喹

描述

(R)-Hydroxychloroquine (HCQ) is an antimalarial drug that has been used in the treatment of malaria, systemic lupus erythematosus, and rheumatoid arthritis since the 1950s. It is a synthetic derivative of the natural antimalarial drug chloroquine and is structurally related to quinine. HCQ has been studied extensively for its potential therapeutic effects and has proven to be an effective antimalarial drug. In recent years, HCQ has been studied for its potential use in the treatment of other diseases, such as cancer, HIV/AIDS, and Alzheimer’s disease.

科学研究应用

药代动力学和化学预防

羟氯喹 (HCQ) 已被研究其药代动力学及其作为预防疟疾(特别是恶性疟原虫)的化学预防剂的应用。研究表明,HCQ 的药代动力学涉及一级吸收的两室模型,突出了其在预防恶性疟疾中的作用。这项研究表明 HCQ 的血浆浓度与预防疟疾的有效性之间存在显着联系,指出了其在疟疾流行地区的关键应用 (林亨锡等,2009)。

类风湿关节炎和系统性红斑狼疮

HCQ 也用于治疗类风湿关节炎 (RA) 和系统性红斑狼疮 (SLE) 等自身免疫性疾病。除了其抗炎作用外,它还显示出有益的作用,包括对葡萄糖控制和脂质谱的有利影响。这种应用与 1 型糖尿病患者特别相关,说明 HCQ 的代谢作用可能为其在与心血管风险升高相关的疾病中使用提供额外的理由 (M. Hage 等,2014)。

心脏安全性

虽然对 HCQ 在系统性疾病中应用的关注很普遍,但其安全性,特别是对心脏健康的安全性一直是一个争论点。研究表明,HCQ 不会增加风湿病患者发生心脏心律失常的风险。这一发现对于考虑将 HCQ 用于类风湿关节炎、SLE 或干燥综合征患者的临床医生至关重要,它平衡了治疗益处与潜在的安全隐患 (C. Lo 等,2021)。

妊娠和风湿病

已经探讨了 HCQ 在怀孕期间的安全性,特别是其对患有风湿病的母亲所生婴儿的影响。一项研究表明,在妊娠和哺乳期进行 HCQ 治疗似乎是安全的,没有发现明显的先天性畸形或新生儿感染。这一应用强调了 HCQ 在管理患有自身免疫性疾病的孕妇中的作用,确保了对母亲疾病的控制,同时不损害胎儿的安全性 (M. Motta 等,2005)。

属性

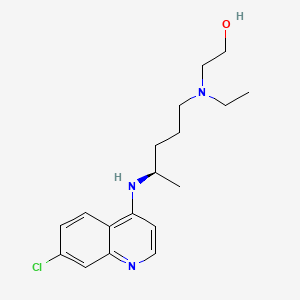

IUPAC Name |

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160180 | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Hydroxychloroquine | |

CAS RN |

137433-23-9 | |

| Record name | (R)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

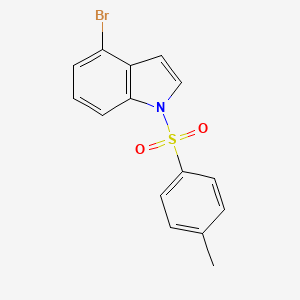

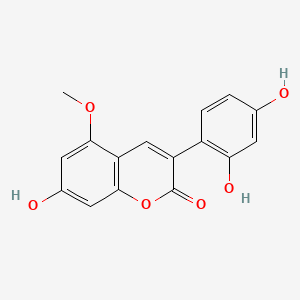

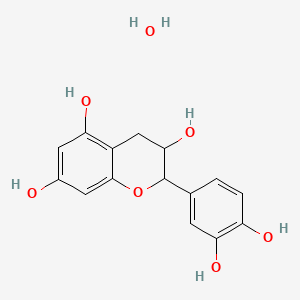

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

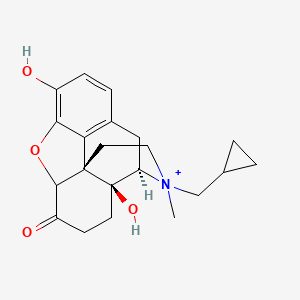

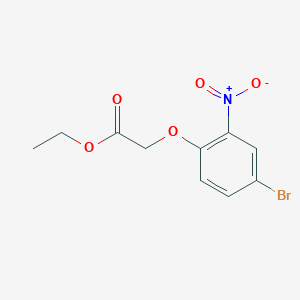

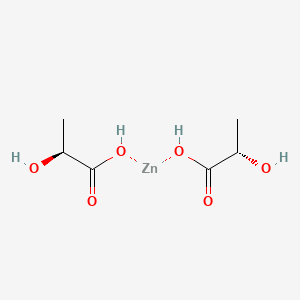

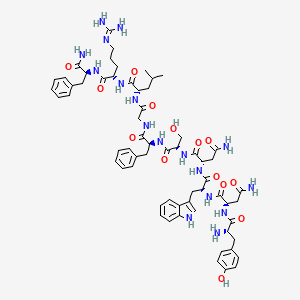

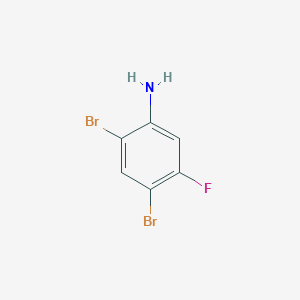

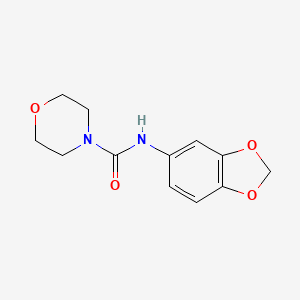

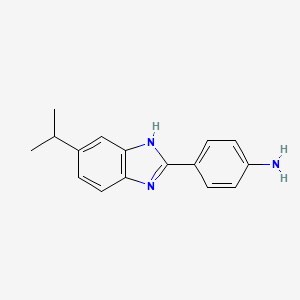

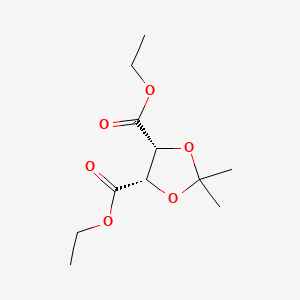

Feasible Synthetic Routes

Q & A

Q1: How does the enantioselective disposition of hydroxychloroquine manifest in patients with rheumatoid arthritis?

A1: Research indicates that (R)-hydroxychloroquine exhibits higher blood concentrations compared to its (S)-enantiomer in patients with rheumatoid arthritis after administration of the racemic mixture. [, ] This difference is attributed to enantioselective metabolism and renal clearance, rather than stereoselectivity in absorption and distribution. [] Studies show a two to three-fold variability in enantiomeric ratios between individuals. [] While both enantiomers show higher blood concentrations in patients with less active disease, further research is needed to determine the specific concentration-effect relationship of each enantiomer. []

Q2: Is there evidence of stereoselective interaction with drug targets between (R)-hydroxychloroquine and (S)-hydroxychloroquine?

A2: While definitive conclusions require further investigation, preliminary research suggests potential stereoselective affinity of the (S)-enantiomer of a chloroquine analog, (S)-chlorochloroquine, for the PGF2α receptor in the mouse ileum. [, ] This observation highlights the possibility of targeted molecular manipulation to enhance the selectivity of biological activity in future drug design.

Q3: How do the pharmacokinetic properties of (R)-hydroxychloroquine and (S)-hydroxychloroquine differ?

A3: Studies reveal that (R)-hydroxychloroquine consistently exhibits higher blood concentrations compared to (S)-hydroxychloroquine after both oral and intravenous administration of the racemate. [] While both enantiomers demonstrate similar absorption rates and fractions absorbed, suggesting no enantioselectivity in absorption, their elimination pathways differ. [] Specifically, (S)-hydroxychloroquine displays a significantly higher renal clearance rate from the blood than (R)-hydroxychloroquine, contributing to its faster elimination and lower overall exposure. []

Q4: Are there differences in how (R)-chloroquine and (S)-chloroquine, as well as (R)-hydroxychloroquine and (S)-hydroxychloroquine, interact with the angiotensin-converting enzyme 2 (ACE2) receptor?

A4: Research employing high-expression ACE2 cell membrane chromatography reveals distinct binding affinities of chloroquine and hydroxychloroquine enantiomers to the ACE2 receptor. [] Notably, (R)-chloroquine demonstrates superior binding compared to (S)-chloroquine and the racemate. Conversely, (S)-hydroxychloroquine exhibits higher affinity for the ACE2 receptor than (R)-hydroxychloroquine and the racemate. [] These findings suggest the potential for enantiomer-specific interactions with the ACE2 receptor, warranting further investigation into their implications for therapeutic efficacy and potential side effects.

Q5: What analytical methods are employed for the separation and quantification of hydroxychloroquine enantiomers?

A5: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases, particularly amylose tris (3,5-dimethyl phenyl carbamate)-based columns, has proven effective in separating and quantifying hydroxychloroquine enantiomers. [] This method, coupled with molecular docking simulations predicting the elution order based on binding interactions, offers a robust approach for studying the pharmacokinetics and pharmacodynamics of individual enantiomers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1632609.png)

![4-[(Z)-pent-1-enyl]benzoic acid](/img/structure/B1632631.png)

![[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1632647.png)